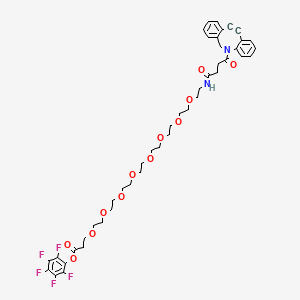
DBCO-PEG8-PFP ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG8-PFP ester is a polyethylene glycol (PEG) reagent that contains a dibenzocyclooctyne (DBCO) group and a pentafluorophenyl (PFP) ester. The DBCO group is known for its ability to react with azides in copper-free Click Chemistry reactions, while the PFP ester is an active ester that can react with amine groups. This compound is particularly valued for its stability and resistance to hydrolysis, as well as its ability to increase the water solubility of compounds in aqueous media .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG8-PFP ester typically involves the conjugation of a DBCO group to a PEG8 linker, followed by the introduction of a PFP ester. The reaction conditions often include:
Solvent: Organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
Temperature: Room temperature to slightly elevated temperatures.
Catalysts: No catalysts are required for the copper-free Click Chemistry reaction between DBCO and azides.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for scalability and cost-effectiveness, often involving:
Batch or continuous flow reactors: To maintain consistent reaction conditions.
Purification: Techniques such as column chromatography and recrystallization to achieve high purity levels
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-PEG8-PFP ester primarily undergoes:
Substitution Reactions: The PFP ester reacts with amine groups to form stable amide bonds.
Click Chemistry Reactions: The DBCO group reacts with azides to form triazole linkages without the need for a copper catalyst.
Common Reagents and Conditions
Reagents: Azides for Click Chemistry, amines for substitution reactions.
Conditions: Room temperature, organic solvents like DCM or DMF, and sometimes mild heating.
Major Products
Amide Bonds: Formed from the reaction of the PFP ester with amines.
Triazole Linkages: Formed from the reaction of the DBCO group with azides
Wissenschaftliche Forschungsanwendungen
DBCO-PEG8-PFP ester has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through Click Chemistry.
Biology: Facilitates the labeling and tracking of biomolecules.
Medicine: Employed in drug delivery systems and diagnostics.
Industry: Used in the development of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of DBCO-PEG8-PFP ester involves:
DBCO Group: Reacts with azides to form stable triazole linkages, enabling copper-free Click Chemistry.
PFP Ester: Reacts with amine groups to form stable amide bonds.
PEG8 Linker: Increases water solubility and reduces steric hindrance, facilitating efficient reactions in aqueous media
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG2-PFP ester: Similar structure but with a shorter PEG linker.
DBCO-PEG8-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester instead of a PFP ester.
Uniqueness
DBCO-PEG8-PFP ester is unique due to its combination of a long PEG8 linker, which enhances water solubility, and a PFP ester, which provides stability and resistance to hydrolysis. This makes it particularly suitable for applications requiring high stability and solubility .
Eigenschaften
Molekularformel |
C44H51F5N2O12 |
|---|---|
Molekulargewicht |
894.9 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C44H51F5N2O12/c45-39-40(46)42(48)44(43(49)41(39)47)63-38(54)13-15-55-17-19-57-21-23-59-25-27-61-29-30-62-28-26-60-24-22-58-20-18-56-16-14-50-36(52)11-12-37(53)51-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)51/h1-8H,11-31H2,(H,50,52) |
InChI-Schlüssel |
GLCCNJGHFRIUAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















